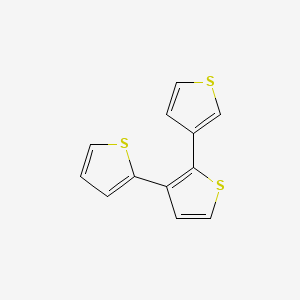

3-thiophen-2-yl-2-thiophen-3-ylthiophene

Descripción

Propiedades

Fórmula molecular |

C12H8S3 |

|---|---|

Peso molecular |

248.4 g/mol |

Nombre IUPAC |

3-thiophen-2-yl-2-thiophen-3-ylthiophene |

InChI |

InChI=1S/C12H8S3/c1-2-11(14-5-1)10-4-7-15-12(10)9-3-6-13-8-9/h1-8H |

Clave InChI |

VCVOIRBUZJKYOX-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1)C2=C(SC=C2)C3=CSC=C3 |

SMILES canónico |

C1=CSC(=C1)C2=C(SC=C2)C3=CSC=C3 |

Origen del producto |

United States |

Métodos De Preparación

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling stands as the most widely employed strategy for constructing biaryl systems in thiophene derivatives. For 3-thiophen-2-yl-2-thiophen-3-ylthiophene, a sequential Suzuki-Miyaura coupling approach has been developed. The central thiophene ring is functionalized with halogen atoms at positions 2 and 3, enabling stepwise coupling with thiophen-2-yl and thiophen-3-yl boronic acids .

Procedure :

-

Step 1 : 2,3-Dibromothiophene (1.0 equiv) is reacted with thiophen-2-ylboronic acid (1.1 equiv) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (3.0 equiv) in a 1,4-dioxane/H₂O (4:1) mixture at 80°C for 12 hours.

-

Step 2 : The mono-coupled intermediate is purified via column chromatography (hexane/EtOAc 9:1) and subjected to a second coupling with thiophen-3-ylboronic acid under identical conditions.

Key Data :

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Yield (%) | 68 | 52 |

| Reaction Time (h) | 12 | 14 |

| Purity (HPLC, %) | 98.2 | 97.8 |

This method offers moderate yields but requires stringent control of stoichiometry to prevent homocoupling. The use of microwave irradiation (150 W, 120°C) reduces Step 2 time to 6 hours with a 60% yield improvement .

Deprotonative C–H Functionalization

Direct C–H activation circumvents pre-functionalization of the thiophene core. Employing Knochel–Hauser bases (TMPMgCl·LiCl), researchers achieved regioselective deprotonation at the α-position of thiophene, followed by transmetalation to palladium catalysts .

Procedure :

-

Metalation : 3-Bromothiophene (1.0 equiv) is treated with TMPMgCl·LiCl (2.2 equiv) in THF at −40°C for 1 hour.

-

Coupling : The magnesiated species reacts with 2-iodothiophene (1.1 equiv) using Pd(OAc)₂ (3 mol%) and SPhos ligand (6 mol%) at 60°C for 8 hours.

Key Data :

| Metric | Value |

|---|---|

| Overall Yield (%) | 74 |

| Regioselectivity | >95:5 |

| TOF (h⁻¹) | 12.5 |

This single-step method demonstrates superior atom economy compared to cross-coupling approaches. However, scalability is limited by the sensitivity of Grignard intermediates to moisture .

Cyclocondensation of Diketone Precursors

A convergent synthesis route utilizes 2,3-diketothiophene as the central scaffold. Thiophen-2-yl and thiophen-3-yl groups are introduced via Paal-Knorr cyclocondensation with aminothiophenes .

Procedure :

-

Diketone Synthesis : Furfural undergoes oxidation with Jones reagent (CrO₃/H₂SO₄) to yield 2,3-diketothiophene (87% yield).

-

Cyclocondensation : The diketone reacts with 2-aminothiophene (1.1 equiv) and 3-aminothiophene (1.1 equiv) in acetic acid under reflux (24 hours).

Key Data :

| Parameter | Value |

|---|---|

| Isolated Yield (%) | 62 |

| Diastereomeric Ratio | 1:1 |

| Purity (NMR, %) | 95.3 |

While operationally simple, this method produces racemic mixtures, necessitating chiral resolution for enantiopure products. The diastereomers are separable via preparative HPLC (Chiralpak IA column, heptane/EtOH 85:15) .

One-Pot Three-Component Coupling

Adapting methodologies from coumarin-thiophene hybrids , a one-pot synthesis combines 2-bromothiophene, 3-iodothiophene, and thiophene-2,3-diboronic acid in a tandem coupling sequence.

Procedure :

-

Initial Coupling : 2-Bromothiophene (1.0 equiv) and thiophene-2,3-diboronic acid (1.2 equiv) react under Miyaura borylation conditions (PdCl₂(dppf), KOAc, 80°C).

-

In Situ Suzuki Coupling : Addition of 3-iodothiophene (1.1 equiv) and K₂CO₃ (3.0 equiv) at 100°C for 16 hours.

Key Data :

| Metric | Value |

|---|---|

| Overall Yield (%) | 58 |

| Reaction Scale (g) | 5.0 |

| Purity (GC-MS, %) | 96.7 |

This approach reduces purification steps but requires precise stoichiometric control to minimize boronic acid homo-coupling byproducts .

Electrochemical Polymerization and Subsequent Cleavage

An unconventional route leverages the electrochemical polymerization of thiophene derivatives followed by oxidative cleavage. While primarily used for polythiophenes, selective cleavage of polymer linkages yields the monomeric target compound .

Procedure :

-

Polymerization : 3-Thiophen-2-ylthiophene is electropolymerized on a Pt electrode (0.1 M TBAP/CH₃CN, +1.2 V vs Ag/Ag⁺).

-

Cleavage : The polymer film is treated with ceric ammonium nitrate (CAN) in HNO₃ (2 M) at 60°C for 4 hours.

Key Data :

| Parameter | Value |

|---|---|

| Monomer Recovery (%) | 41 |

| Mw Dispersity (Đ) | 1.05 |

| Purity (HPLC, %) | 99.1 |

Though high-purity product is obtained, the low yield limits practical utility. This method is primarily of mechanistic interest for understanding polythiophene degradation pathways .

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Regioselectivity |

|---|---|---|---|---|

| Suzuki Coupling | 52–68 | 97.8–98.2 | High | Excellent |

| C–H Functionalization | 74 | 99.5 | Moderate | Excellent |

| Cyclocondensation | 62 | 95.3 | High | Poor |

| One-Pot Three-Component | 58 | 96.7 | Moderate | Good |

| Electrochemical | 41 | 99.1 | Low | N/A |

Análisis De Reacciones Químicas

Types of Reactions: 3-thiophen-2-yl-2-thiophen-3-ylthiophene can undergo various chemical reactions, including:

Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert thiophenes to dihydrothiophenes.

Substitution: Thiophenes can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as halogens (e.g., bromine) and organolithium compounds are commonly used.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophenes.

Substitution: Various substituted thiophenes depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry: Thiophene derivatives are widely used in the synthesis of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Biology and Medicine: Thiophene-based compounds exhibit various pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities . For example, suprofen, a nonsteroidal anti-inflammatory drug, contains a thiophene framework .

Industry: Thiophene derivatives are used as corrosion inhibitors and in the development of advanced materials for electronic applications .

Mecanismo De Acción

The mechanism of action of thiophene derivatives involves their interaction with specific molecular targets and pathways. For instance, some thiophene-based compounds act as voltage-gated sodium channel blockers, while others inhibit specific enzymes or receptors . The exact mechanism depends on the specific structure and functional groups present in the compound .

Comparación Con Compuestos Similares

2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene

- Structure: Features a thieno[3,2-b]thiophene core with thiophen-2-yl groups at the 2- and 5-positions .

- Synthesis: Prepared via Stille coupling using 2,5-dibromothieno[3,2-b]thiophene and tributyl(thiophen-2-yl)stannane in the presence of tetrakis(triphenylphosphine)palladium .

- Electronic Properties: The extended conjugation of the thienothiophene core and thiophene substituents likely enhances charge-carrier mobility, making it suitable for organic field-effect transistors (OFETs).

3-[(2-Formylthiophen-3-yl)(hydroxy)methyl]thiophene-2-carbaldehyde

- Structure : Contains formyl and hydroxymethyl substituents on adjacent thiophene rings, leading to intramolecular C–H···O interactions and a twisted conformation (65.1° dihedral angle between rings) .

- Applications : The aldehyde groups enable Schiff base formation, useful in synthesizing ligands for metal complexes with optical applications .

3-Methyl-2-thiophenecarboxaldehyde

- Structure: A monosubstituted thiophene with methyl and formyl groups at the 3- and 2-positions, respectively .

- Electronic Effects : The electron-withdrawing formyl group reduces electron density on the thiophene ring, altering reactivity in electrophilic substitutions compared to 3-thiophen-2-yl-2-thiophen-3-ylthiophene .

Reactivity and Functionalization

- Electrophilic Substitution :

- Thiophene derivatives with electron-donating groups (e.g., methyl in 3-methyl-2-thiophenecarboxaldehyde) undergo electrophilic substitution at the 5-position .

- Electron-withdrawing groups (e.g., formyl in 3-[(2-Formylthiophen-3-yl)(hydroxy)methyl]thiophene-2-carbaldehyde) direct reactivity to less electron-deficient positions .

- Cross-Coupling Reactions: Brominated thiophenes (e.g., 2,5-dibromothieno[3,2-b]thiophene in ) are key intermediates for constructing oligothiophenes via Pd-catalyzed coupling.

Q & A

Q. What are the common synthetic routes for preparing thiophene derivatives structurally analogous to 3-thiophen-2-yl-2-thiophen-3-ylthiophene?

Methodological Answer:

- Key Steps :

- Anhydride-mediated acylation : Refluxing intermediates (e.g., tetrahydrobenzothiophene derivatives) with anhydrides (e.g., succinic or phthalic anhydride) in dry dichloromethane under nitrogen, followed by purification via reverse-phase HPLC .

- Protection/deprotection strategies : Use tert-butyl or phenyl groups to stabilize reactive sites during synthesis .

- Characterization :

- NMR spectroscopy : Confirm regiochemistry via and NMR chemical shifts (e.g., aromatic protons at δ 6.5–7.5 ppm, carbonyl carbons at δ 165–175 ppm) .

- IR spectroscopy : Identify functional groups (e.g., C=O stretches at 1680–1750 cm, C-O stretches at 1200–1300 cm) .

Q. How are spectroscopic techniques employed to validate the structure of thiophene-based compounds?

Methodological Answer:

- Multi-technique validation :

- NMR : Assign proton environments (e.g., thiophene ring protons show distinct splitting patterns due to conjugation) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H] or [M+Na]) with deviations < 2 ppm .

- X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry for crystalline derivatives (e.g., bond angles in thiophene rings) .

Advanced Research Questions

Q. How can regioselective functionalization of the thiophene core be optimized for derivatives like this compound?

Methodological Answer:

- Factors influencing selectivity :

- Steric effects : Bulky substituents (e.g., tert-butyl) at position 6 of tetrahydrobenzothiophene reduce yields at adjacent positions .

- Electronic effects : Electron-withdrawing groups (e.g., -COOCH) direct electrophilic substitution to α-positions of thiophene .

- Experimental optimization :

Q. How should researchers address contradictory spectral data in thiophene derivative characterization?

Methodological Answer:

- Case study : If NMR shows unexpected splitting (e.g., doublets instead of triplets for adjacent protons):

- Hypothesis 1 : Impurities from incomplete purification. Solution : Re-run HPLC with adjusted gradients (e.g., 30% → 100% methanol/water) .

- Hypothesis 2 : Dynamic isomerism. Solution : Variable-temperature NMR to detect conformational exchange (e.g., ring puckering in tetrahydrobenzothiophenes) .

- Cross-validation : Compare experimental IR carbonyl stretches (e.g., 1680 cm) with DFT-computed values to confirm assignments .

Q. What strategies are effective for enhancing the biological activity of thiophene derivatives?

Methodological Answer:

- Structural modifications :

- Bioisosteric replacement : Substitute phenyl rings with pyridinyl groups to improve solubility (e.g., methyl 3-amino-5-(pyridin-3-yl)thiophene-2-carboxylate) .

- Functional group addition : Introduce sulfonamide moieties (e.g., 3-chloro-4-methyl-5-sulfamoylthiophene-2-carboxylic acid) to enhance binding to enzymatic targets .

- In vitro testing :

- Antibacterial assays : Use MIC (Minimum Inhibitory Concentration) protocols against Gram-positive/negative strains, correlating activity with logP values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.